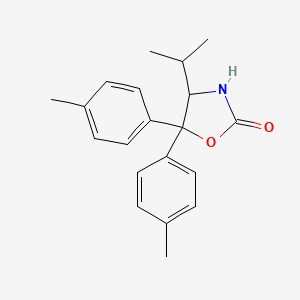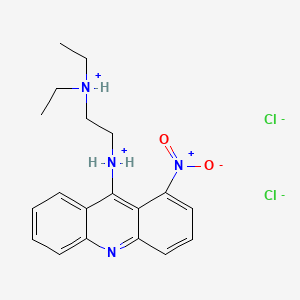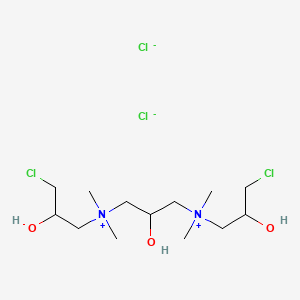
1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride typically involves the reaction of 1,3-diaminopropane with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors allows for better control of reaction parameters and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride primarily undergoes substitution reactions due to the presence of reactive chloro groups. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Electrophilic Substitution: Electrophiles such as halogens and sulfonyl chlorides can react with the compound under acidic conditions.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications.
Aplicaciones Científicas De Investigación
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of microbial resistance and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices and as a preservative in pharmaceutical formulations.
Industry: Utilized in water treatment processes, as a biocide in cooling towers, and in the formulation of cleaning agents.
Mecanismo De Acción
The antimicrobial activity of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is unique in its dual functionality, combining both hydrophilic and hydrophobic properties. This allows it to be effective in a variety of environments and applications. Additionally, its specific molecular structure provides a broader spectrum of antimicrobial activity compared to some other quaternary ammonium compounds.
Propiedades
Número CAS |
34348-46-4 |
|---|---|
Fórmula molecular |
C13H30Cl4N2O3 |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-[3-[(3-chloro-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H30Cl2N2O3.2ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;/h11-13,18-20H,5-10H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
GCBHIWKOWOZKPT-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(CC(C[N+](C)(C)CC(CCl)O)O)CC(CCl)O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


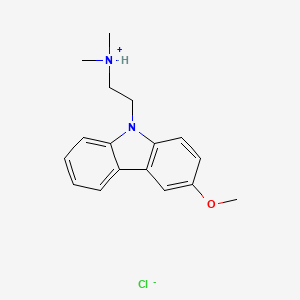

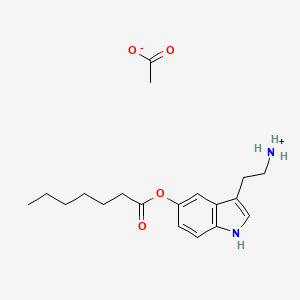
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
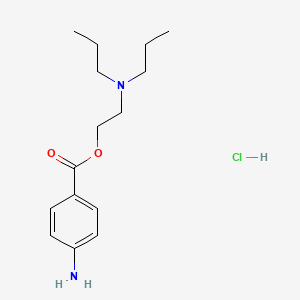
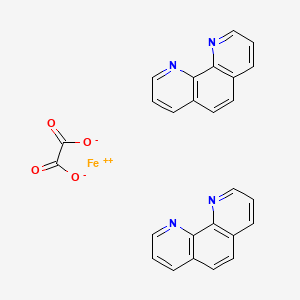
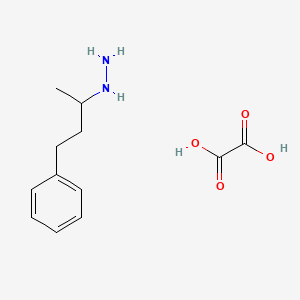


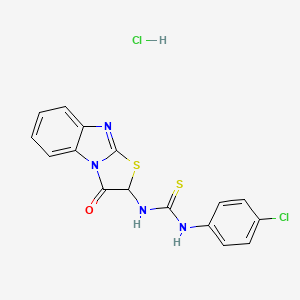

![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
